PDE4B Inhibitory Potency: 25-Fold Improvement Over Baseline 5-Carbamoyl Derivative
The 5-carbamoyl-2-phenylpyrimidine derivative (compound 2) exhibited moderate PDE4B inhibitory activity with an IC50 of 200 nM [1]. Through structure-based optimization, introduction of an N-neopentylacetamide moiety at the 5-position yielded compound 10f, which demonstrated a 24-fold increase in potency (IC50 = 8.3 nM) [1]. Further scaffold rigidification led to compound 31b, achieving an IC50 of 7.5 nM against PDE4B [2]. These data demonstrate that 4-amino-2-phenylpyrimidine-5-carboxamide derivatives can be systematically optimized to achieve low nanomolar potency.
| Evidence Dimension | PDE4B inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.3 nM (compound 10f); IC50 = 7.5 nM (compound 31b) |
| Comparator Or Baseline | IC50 = 200 nM (compound 2, 5-carbamoyl derivative) |
| Quantified Difference | 24-fold improvement (10f vs. 2); 27-fold improvement (31b vs. 2) |
| Conditions | PDE4B enzyme inhibition assay |
Why This Matters
This 25-fold potency improvement validates the scaffold's tractability for medicinal chemistry and justifies its selection over less potent pyrimidine analogs in PDE4-targeted programs.
- [1] Goto T, Shiina A, Yoshino T, et al. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorg Med Chem. 2013;21(22):7025-37. View Source
- [2] Goto T, Shiina A, Yoshino T, et al. Identification of the fused bicyclic 4-amino-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorg Med Chem Lett. 2013;23(11):3325-8. View Source
